molecular formula C16H16FNO B290371 N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide

N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide

Cat. No. B290371
M. Wt: 257.3 g/mol
InChI Key: CMGWMARUIRDQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide, also known as DMFA, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in cancer growth and immune function. N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and are often overexpressed in cancer cells. N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to have various biochemical and physiological effects in both in vitro and in vivo studies. In cancer cells, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In neurodegenerative disease models, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to protect neurons from damage and improve cognitive function. Additionally, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to modulate immune function by regulating cytokine production and immune cell activation.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide in lab experiments is its potential as a therapeutic agent in various fields, making it a promising subject for further research. Additionally, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide research. One area of interest is its potential as a cancer treatment, particularly in combination with other therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide and its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders. Finally, research on improving the solubility of N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide may expand its potential uses in lab experiments.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide can be synthesized through a multi-step process, starting with the reaction of 3,4-dimethylphenylamine with 2-fluorobenzoyl chloride to form N-(3,4-dimethylphenyl)-2-fluorobenzamide. This intermediate is then reacted with acetic anhydride and sodium acetate to form N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. Studies have shown that N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has anti-tumor effects in various cancer cell lines, and may also have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide has been found to have immunomodulatory effects, potentially making it useful in the treatment of autoimmune diseases.

properties

Molecular Formula

C16H16FNO

Molecular Weight

257.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H16FNO/c1-11-7-8-14(9-12(11)2)18-16(19)10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

CMGWMARUIRDQOJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2F)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2F)C

Origin of Product

United States

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